molecular formula C15H17N3O2 B2598823 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine CAS No. 1022543-36-7

4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine

Cat. No.: B2598823
CAS No.: 1022543-36-7
M. Wt: 271.32
InChI Key: AYWOVPQTMJLKTM-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-amine core substituted at position 4 with a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy group and at position 6 with a methyl group.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-7-12(18-14(16)17-9)19-11-6-4-5-10-8-15(2,3)20-13(10)11/h4-7H,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWOVPQTMJLKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine typically involves multiple steps. One common approach is the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Fused Heterocyclic Substituents
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Source
4-(1H,3H-Benzo[de]isochromen-6-yl)-6-methylpyrimidin-2-amine Pyrimidin-2-amine Benzo[de]isochromen-6-yl (fused tricyclic system) C₁₇H₁₅N₃O High molecular weight (277.33 g/mol)
7-Benzyl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Benzyl, dimethyl, phenyl C₂₂H₂₂N₄ Antitumor potential (synthesis described)
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine 3-Fluorophenyl, 1-methylpropoxy C₁₈H₁₈FN₃O Enhanced electronic effects from fluorine

Key Observations :

  • Bioactivity : Pyrrolo-pyrimidines () exhibit antitumor activity, suggesting pyrimidin-2-amine derivatives may share similar mechanisms if functionalized appropriately.
Pyrimidine Derivatives with Benzofuran or Related Substituents
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Source
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) Benzofuran Methylcarbamate C₁₂H₁₅NO₃ Pesticide (cholinesterase inhibitor)
6-Chlorofurochromenylidenepyrimidinamines Pyrimidin-4-one Furochromenylideneamino, chlorine Varies Analgesic/anti-inflammatory activity

Key Observations :

  • Structural Analogs : Carbofuran () shares the dihydrobenzofuran moiety but lacks the pyrimidine core, highlighting the target compound’s unique hybrid design.
  • Bioactivity: Furochromenyl-pyrimidinones () show analgesic/anti-inflammatory effects, suggesting the dihydrobenzofuran-oxy group may enhance binding to inflammatory targets.
Pyrimidine Derivatives with Amine and Alkyl/Aryl Substituents
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Source
4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine Pyrimidin-2-amine 3-Aminoazetidine, methyl C₉H₁₆N₆ Histamine H3 receptor agonist
2-Amino-6-(trifluoromethyl)pyridine Pyridine Trifluoromethyl, amine C₆H₅F₃N₂ High electronegativity from CF₃ group

Key Observations :

  • Electronic Effects : Trifluoromethyl groups () enhance metabolic stability, whereas the target’s methyl group may prioritize steric effects.

Physicochemical and Functional Comparisons

  • Molecular Weight : The target compound (estimated C₁₅H₁₉N₃O₂, ~289.34 g/mol) is lighter than benzo[de]isochromen derivatives () but heavier than azetidine analogs ().
  • Solubility : The dihydrobenzofuran-oxy group likely reduces aqueous solubility compared to polar substituents (e.g., azetidine in ) but improves lipid bilayer penetration.
  • Stability : The dimethyl-dihydrobenzofuran moiety may enhance oxidative stability relative to unsaturated analogs (e.g., furochromenylidenes in ).

Biological Activity

The compound 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine is a novel pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 248.34 g/mol. The compound features a pyrimidine core substituted with a benzofuran moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the benzofuran ring followed by the introduction of the pyrimidine structure via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably:

  • Cell Line Sensitivity : The compound showed significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.
    Cell LineIC50 (µM)
    MCF75.5
    A5494.8
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for mitosis in cancer cells. This was evidenced by a reduction in cell viability and an increase in apoptotic markers upon treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies : In murine models of cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to control groups.
  • Combination Therapy : When used in combination with standard chemotherapeutics like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects, suggesting its potential role as an adjunct therapy.

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